molecular formula C23H19NO4 B3232543 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid CAS No. 1341992-64-0

4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid

Cat. No.: B3232543
CAS No.: 1341992-64-0
M. Wt: 373.4
InChI Key: NWDAFWBFAHCYKV-UHFFFAOYSA-N
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Description

4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid is a benzoic acid derivative functionalized with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 4-position and a methyl substituent at the 2-position. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound serves as a key intermediate in the synthesis of peptide conjugates and bioactive molecules, where the methyl group may influence hydrophobicity and steric interactions. While commercial availability of this specific derivative has been discontinued , its structural analogs are extensively utilized in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-14-12-15(10-11-16(14)22(25)26)24-23(27)28-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21H,13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDAFWBFAHCYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341992-64-0
Record name 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-methylbenzoic acid and 9H-fluoren-9-ylmethanol.

  • Activation: The carboxylic acid group of 2-methylbenzoic acid is activated using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride.

  • Coupling Reaction: The activated acid chloride is then reacted with 9H-fluoren-9-ylmethanol in the presence of a base, such as triethylamine (Et3N), to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving protein labeling and detection. Medicine: The compound is explored for its potential therapeutic applications, including drug design and development. Industry: It is utilized in the manufacturing of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to desired biological outcomes.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Backbones : Benzoic acid derivatives (e.g., target compound) exhibit rigid planar structures, favoring π-π stacking in solid-phase synthesis, whereas aliphatic analogs (e.g., 65a) provide conformational flexibility .
  • Substituent Position : Fmoc placement at C2 () vs. C4 (target compound) alters steric accessibility during coupling reactions.

Key Observations :

  • High yields (>85%) are achievable for less sterically hindered derivatives (e.g., 8, 1g).
  • Aliphatic analogs (e.g., 65e) show marginally lower yields due to competing side reactions .

Physical and Spectral Properties

Melting points and optical activities highlight structural differences:

Compound Name Melting Point (°C) Optical Rotation ([α]D) Characterization Methods
(R)-4-[[(Fmoc)amino]-2-pentanoic acid (65a) 140–141 Not reported ¹H/¹³C NMR, HRMS
(S)-2-((Fmoc)amino)-5-(piperidin-1-yl)pentanoic acid (8) Not reported [α]²⁰D = −1.7 (DMF) NMR, MS, chiral HPLC
4-{[(Fmoc)amino]methyl}benzoic acid Not reported Not reported LC-MS, ¹H NMR

Key Observations :

  • Melting points correlate with crystallinity; aromatic derivatives (e.g., target compound) likely have higher melting points than aliphatic analogs.
  • Chiral centers in compounds like 8 () necessitate optical rotation measurements for enantiopurity validation.

Biological Activity

4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid, commonly referred to as Fmoc-2-methylbenzoic acid, is a compound notable for its role as a protecting group in peptide synthesis. This article explores its biological activity, synthesis, and potential applications based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H19NO4, with a molecular weight of approximately 373.41 g/mol. The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is critical in organic synthesis for protecting amine groups during peptide formation.

Structural Information

PropertyValue
Molecular FormulaC23H19NO4
Molecular Weight373.41 g/mol
SMILESCC1=C(C=CC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C23H19NO4/c1-14...

Case Studies

While direct case studies on this specific compound are scarce, related compounds have been studied extensively:

Case Study 1: Inhibition of IL-15Rα
A study identified benzoic acid derivatives that inhibit IL-15Rα, highlighting the potential of such compounds in treating autoimmune disorders. The structural features necessary for activity were analyzed, suggesting that modifications to the benzoic acid core could enhance efficacy .

Case Study 2: Peptide Stabilization
Research involving fluorenylmethoxycarbonyl derivatives has demonstrated their utility in stabilizing peptides during synthesis. These studies indicate that such compounds can influence the structure and function of biomolecules, aiding in drug development.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Protection of Amino Groups: The amine is reacted with Fmoc-Cl to introduce the Fmoc group.
  • Formation of Peptide Bonds: The protected amine can then participate in peptide bond formation.
  • Deprotection: Upon completion of peptide synthesis, the Fmoc group can be removed under mild conditions to yield the free amine.

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